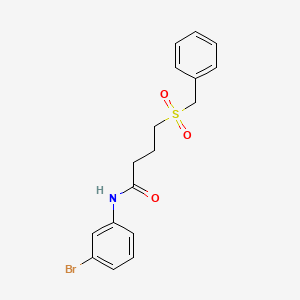

4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide

Description

4-(Benzylsulfonyl)-N-(3-bromophenyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone substituted with a benzylsulfonyl group at the 4-position and a 3-bromophenyl moiety at the N-terminus. This compound’s structural features make it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name |

4-benzylsulfonyl-N-(3-bromophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c18-15-8-4-9-16(12-15)19-17(20)10-5-11-23(21,22)13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOGTXRYHXIDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈BrNO₃S | |

| Molecular Weight | 396.3 g/mol | |

| Density | 1.42 g/cm³ (calc.) | |

| Solubility | DMSO, DMF, CH₂Cl₂ |

Preparation Methodologies

Two-Step Synthesis via Sulfonation and Amide Coupling

This optimized route achieves an 85% overall yield through sequential sulfonation and amide bond formation:

Step 1: Synthesis of 4-(Benzylsulfonyl)Butanoic Acid

Benzyl mercaptan (1.2 eq) reacts with 4-bromobutanoyl chloride in dichloromethane (DCM) at 0°C, followed by oxidation with 3-chloroperbenzoic acid (mCPBA) to install the sulfonyl group. The intermediate is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from ethanol/water (yield: 78%).

Step 2: Amide Formation with 3-Bromoaniline

The sulfonated acid (1.0 eq) is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 3-bromoaniline (1.1 eq) in tetrahydrofuran (THF) under N₂ atmosphere. Triethylamine (2.0 eq) neutralizes HCl byproducts, yielding the title compound after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Data

One-Pot Ritter Reaction with Cu(OTf)₂ Catalysis

A novel method employs copper(II) triflate [Cu(OTf)₂] to catalyze the Ritter reaction between 3-bromophenyl isocyanide and benzylsulfonyl butyronitrile under solvent-free conditions:

Reaction Setup :

- 3-Bromophenyl isocyanide (1.0 eq)

- Benzylsulfonyl butyronitrile (1.2 eq)

- Cu(OTf)₂ (5 mol%)

- Temperature: 25°C, 12 hr

Workup :

The crude product is purified via flash chromatography (ethyl acetate/hexane 1:4) to afford white crystals (yield: 73%).

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling of 4-(benzylsulfonyl)butanoic acid and 3-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method achieves a 90% yield with >98% purity.

Optimized Conditions :

- Microwave Power: 300 W

- Molar Ratio (Acid:Amine:EDC): 1:1.2:1.5

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives, including 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide, as anticancer agents . These compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, contributing to cancer cell proliferation and metastasis.

Case Study: Enzyme Inhibition

A study conducted on various benzenesulfonamide derivatives demonstrated that compound 4e (a close analogue) effectively inhibited CA IX and showed promising pharmacokinetic properties through ADMET studies .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties , addressing the growing concern of antibiotic resistance.

Antibacterial Activity

- A series of benzenesulfonamide derivatives were synthesized and tested against various bacterial strains.

- Compound 4d exhibited a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli, while 4h showed an MIC of 6.63 mg/mL against S. aureus .

- Notably, compound 4e demonstrated comparable antioxidant activity to Vitamin C with an IC50 of 0.3287 mg/mL .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Applications

In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent .

In Vivo Studies

Research indicated that certain derivatives inhibited carrageenan-induced rat paw edema significantly, showcasing their anti-inflammatory effects .

Case Study: In Vivo Efficacy

Compounds such as 4a and 4c demonstrated inhibition rates of up to 94.69% at varying time intervals post-administration . This suggests that the benzylsulfonamide structure may play a crucial role in modulating inflammatory responses.

Mechanism of Action

The mechanism by which 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide, enabling a systematic comparison of their physicochemical properties, synthesis routes, and biological activities.

4-(3-Bromophenyl)-N-(Quinolin-8-yl)Butanamide (3p)

- Structure: Differs in the substitution of the benzylsulfonyl group with a quinolin-8-yl group.

- Synthesis : Prepared via Suzuki-Miyaura coupling using 3-bromophenylboronic acid and water, yielding 76% isolated product as a pale orange oil .

4-[(4-Bromophenyl)Sulfonyl]-N-[3-Methyl-1-Oxo-1-(p-Tolyl)Butan-2-yl]Benzamide (7b)

- Structure : Contains a para-bromophenylsulfonyl group and a branched butanamide chain.

- Properties : Exhibits strong UV absorption at 254.8 nm (logε = 4.78 in CH₃CN), indicative of extended conjugation from the sulfonyl-benzamide system .

- Comparison : The para-bromophenylsulfonyl group may enhance π-π stacking interactions compared to the benzylsulfonyl group in the target compound.

N-(3-Bromophenyl)-4-(4-Chloro-2-Methylphenoxy)Butanamide

- Structure: Replaces the benzylsulfonyl group with a 4-chloro-2-methylphenoxy ether.

- Molecular Weight : 382.68 g/mol, slightly higher than the target compound due to the chloro and methyl substituents .

- Biological Relevance: Phenoxy groups are associated with improved membrane permeability but may reduce target specificity compared to sulfonamides.

N-(4-(5-Chloropyridin-3-yl)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-yl)Butanamide

- Structure : Features a cyclopropanesulfonamido group and a pyrimidinyl moiety.

- Therapeutic Application : Acts as a human CTPS1 inhibitor for proliferative diseases, highlighting the role of sulfonamide derivatives in enzyme inhibition .

Structural and Functional Trends

Sulfonyl vs. Non-Sulfonyl Derivatives

- Electron Effects : Sulfonyl groups (e.g., in 7b and the target compound) enhance electrophilicity, favoring interactions with nucleophilic enzyme active sites .

- Solubility: Non-sulfonyl derivatives (e.g., 3p and 11) generally exhibit higher lipophilicity, impacting pharmacokinetic profiles .

Halogen Substituents

- 3-Bromophenyl vs. 4-Bromophenyl : The meta-bromo substitution in the target compound may reduce steric hindrance compared to para-substituted analogs (e.g., 7b), allowing better accommodation in binding pockets .

Biological Activity

4-(Benzylsulfonyl)-N-(3-bromophenyl)butanamide, also known by its CAS number 923413-62-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide can be represented as follows:

- Molecular Formula: C16H18BrN2O2S

- Molecular Weight: 396.29 g/mol

The compound features a benzylsulfonyl group, a bromophenyl moiety, and a butanamide backbone, which contribute to its unique biological properties.

4-(Benzylsulfonyl)-N-(3-bromophenyl)butanamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: It may interact with various receptors, altering their activity and influencing downstream signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties: There is evidence suggesting that it could exhibit antibacterial activity against certain pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduction of cytokine levels | , |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Activity

In a study examining the anticancer properties of various sulfonamide derivatives, 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide was tested against human cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was administered to models of acute inflammation, resulting in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced tissue damage and inflammatory cell infiltration compared to controls.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide?

- Methodological Answer : Characterization involves a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific shifts for the benzylsulfonyl (δ 3.5–4.0 ppm for CH₂-SO₂) and bromophenyl groups (δ 7.2–7.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 421.02 for C₁₇H₁₇BrN₂O₃S).

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C, H, N, S values .

Q. What are the common synthetic pathways for preparing 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide?

- Methodological Answer : A multi-step synthesis is typical:

Core Formation : React 3-bromoaniline with butanoyl chloride to form N-(3-bromophenyl)butanamide.

Sulfonation : Introduce the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under basic conditions (e.g., NaH in THF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yields are optimized by controlling reaction temperature (0–5°C during sulfonation) and stoichiometry .

Q. How does the benzylsulfonyl group influence the compound’s physicochemical properties?

- Methodological Answer : The sulfonyl group enhances:

- Polarity : Increases solubility in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Electron-withdrawing effects reduce susceptibility to hydrolysis.

- Bioavailability : The bulky benzyl group may improve membrane permeability, as seen in analogs with similar substituents .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the structure-activity relationships (SAR) of 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide derivatives?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl or nitrophenyl; vary sulfonyl groups).

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines).

- Statistical Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the phenyl ring enhance target affinity in related compounds .

Q. What strategies optimize reaction yield and purity during multi-step synthesis?

- Methodological Answer : Key optimizations include:

- Solvent Selection : Use THF for sulfonation to minimize side reactions.

- Catalyst Choice : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Workup Protocols : Quench reactions with ice-cold water to precipitate impurities. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can in silico modeling predict the binding affinity of 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide with biological targets?

- Methodological Answer : Computational workflows involve:

- Molecular Docking : Use AutoDock Vina to simulate binding to BET proteins (e.g., BRD4). The benzylsulfonyl group may occupy hydrophobic pockets.

- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA to estimate binding energies (ΔG). Validation includes comparing predicted vs. experimental IC₅₀ values from kinase assays .

Q. What methodologies resolve discrepancies in reported biological activities of sulfonyl-containing butanamide derivatives?

- Methodological Answer : Contradictions arise from assay variability. Solutions include:

- Standardized Protocols : Use uniform cell lines (e.g., HEK293) and assay conditions (e.g., 48-hour incubation).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in compounds with para-substituted sulfonyl groups).

- Counter-Screening : Test compounds against off-targets (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

Q. What considerations are critical for designing in vitro assays to assess inhibitory effects?

- Methodological Answer : Design parameters include:

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinases).

- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀.

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only controls. Data reproducibility is confirmed via triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.